N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide
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Description
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C13H16N4O2S and its molecular weight is 292.36. The purity is usually 95%.
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Biological Activity
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide, a compound characterized by its unique thiazole and pyridine moieties, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
- Attachment of the Pyridine Moiety : This step typically employs nucleophilic substitution reactions where a suitable pyridine derivative interacts with the thiazole intermediate.
- Introduction of the Acetamide Group : The acetamide group is introduced through acylation reactions, where the thiazole-pyridine intermediate reacts with acetic anhydride or similar acylating agents .
Antifungal Properties
Research indicates that derivatives of this compound exhibit significant antifungal activity. A study highlighted its effectiveness against various fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, including those derived from vulvar epidermal carcinoma (A431). The mechanism appears to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes linked to cancer and other diseases. For instance, it has shown activity against dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and cellular replication .
Case Studies
- Study on Antifungal Activity : A series of experiments assessed the compound's efficacy against Candida species. Results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL, demonstrating its potential as an antifungal agent.
- Anticancer Evaluation : In a comparative study with standard chemotherapeutics like doxorubicin, this compound exhibited comparable or superior cytotoxicity against HCT116 colon cancer cells, with IC50 values significantly lower than those of traditional agents .
Research Findings Summary Table
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-19-7-6-15-12(18)8-10-9-20-13(16-10)17-11-4-2-3-5-14-11/h2-5,9H,6-8H2,1H3,(H,15,18)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQAZVVCPZKBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.